3-Chloro-3-(4-methylphenyl)prop-2-enenitrile
Overview
Description
3-Chloro-3-(4-methylphenyl)prop-2-enenitrile is a chemical compound with the molecular formula C10H8ClN . It has a molecular weight of 177.63 g/mol.
Molecular Structure Analysis
The molecular structure of 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile consists of a nitrile group (-C≡N), a chloro group (-Cl), and a methylphenyl group (C6H4-CH3). The InChI code for this compound is 1S/C10H8ClN/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-6H,1H3 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Application in Organic Chemistry : 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile plays a role in organic synthesis, particularly in the preparation of perhydrofurofurans. The reaction involving this compound with lithium powder and various electrophiles leads to methylenic diols, which are subsequently converted into perhydrofurofurans (Lorenzo, Alonso, & Yus, 2000).
Crystal Structure Studies : The compound forms part of a group of chalcones, where the coplanarity of its phenyl groups with propyl-2-ketone oxygen plays a key role in its crystal packing and stability, as identified through crystallographic studies (Butcher, Jasinski, Narayana, Lakshmana, & Yathirajan, 2007).
Electro-Optical and Charge-Transport Properties
- Quantum Chemical Investigations : Detailed quantum chemical studies have revealed the structural, electro-optical, and charge-transport properties of related compounds. These studies are crucial for understanding their potential in material science, particularly as efficient hole-transport materials (Irfan et al., 2015).
Material Science and Crystallography
- Crystal Growth and Characterization : The related compounds have been studied for their crystal growth and characterization, contributing to material science, especially in understanding the band gap energy and hyperpolarizability (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Conformational Analysis
- Conformational Studies in Chemistry : This compound has also been studied for conformational analysis in chemical reactions, particularly in reactions involving zerovalent nickel complexes. Such studies are vital for understanding reaction mechanisms and stereochemistry (Rodríguez & Canoira, 1994).
Nonlinear Optical Properties
- Nonlinear Optical Materials : Its derivatives have been investigated for their nonlinear optical (NLO) properties, which are significant in the development of new materials for optoelectronics and photonics (Raghavendra, Jayarama, Shetty, & Dharmaprakash, 2013).
Analytical Chemistry
- Quantitative Analysis in Herbicides : A method for the quantitative determination of a related compound, the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, in technical and formulated products highlights its importance in analytical chemistry, particularly in herbicide analysis (Výboh, Michálek, Mrva, & Ungvarský, 1972).
Optoelectronic and Semiconductor Applications
- Optoelectronic and Charge Transport Properties : Chalcone derivatives of this compound demonstrate potential in semiconductor devices due to their optoelectronic and charge transport properties. Their intra- and inter-molecular charge transport capabilities make them suitable for use in various semiconductor applications (Shkir et al., 2019).
properties
IUPAC Name |
3-chloro-3-(4-methylphenyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCXABHGFYELCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30823981 | |
Record name | 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30823981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-(4-methylphenyl)prop-2-enenitrile | |
CAS RN |
78583-85-4 | |
Record name | 3-Chloro-3-(4-methylphenyl)-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78583-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30823981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78583-85-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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